molecular formula C14H15F2N5O B2481989 N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-3,3-difluoro-N-methylcyclobutane-1-carboxamide CAS No. 2380069-90-7

N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-3,3-difluoro-N-methylcyclobutane-1-carboxamide

Cat. No. B2481989
CAS RN: 2380069-90-7
M. Wt: 307.305
InChI Key: MYGUUHSVJMLPCY-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule, likely used in the field of medicinal chemistry. Its structure suggests it could be a derivative of pyrazinamide , a first-line drug used in shortening TB therapy .


Molecular Structure Analysis

The molecular structure of this compound is complex, with an azetidinone ring, which is a common feature in many broad-spectrum antibiotics .

Scientific Research Applications

Antiproliferative Effects in Breast Cancer Cells

Tubulin-Destabilizing Effects

Cell Cycle Arrest and Apoptosis

Colchicine-Binding Site Inhibition

Potential Anticancer Drug Candidate

Chemical Synthesis and Derivatives

properties

IUPAC Name

N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-3,3-difluoro-N-methylcyclobutane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F2N5O/c1-20(13(22)9-4-14(15,16)5-9)10-7-21(8-10)12-11(6-17)18-2-3-19-12/h2-3,9-10H,4-5,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYGUUHSVJMLPCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CN(C1)C2=NC=CN=C2C#N)C(=O)C3CC(C3)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-3,3-difluoro-N-methylcyclobutane-1-carboxamide

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